2-Amino-6-chloronicotinonitrile
Description
Contextualization within Pyridine (B92270) and Nicotinonitrile Chemistry
To appreciate the role of 2-Amino-6-chloronicotinonitrile, it is essential to understand the chemical families to which it belongs: pyridines and nicotinonitriles.
Pyridine , a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental scaffold in a vast number of natural products and synthetic compounds. researchgate.net Its derivatives are integral to many areas of science, including medicinal chemistry and materials science. The pyridine ring system is found in vital natural molecules like nicotinic acid and nicotinamide (B372718), which are forms of vitamin B3 and play important roles in metabolism. wikipedia.org The presence of the nitrogen atom in the ring imparts specific chemical properties, influencing the reactivity and biological activity of pyridine-containing molecules. openstax.org
Nicotinonitrile , also known as 3-cyanopyridine (B1664610), is a derivative of pyridine where a nitrile group (-C≡N) is attached to the 3-position of the pyridine ring. The nitrile group is a highly versatile functional group in organic synthesis. It can be hydrolyzed to form carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to produce ketones. openstax.orgchemistrysteps.com This reactivity makes nicotinonitrile and its derivatives valuable precursors for a wide range of more complex molecules. researchgate.net Many nicotinonitrile-based compounds have been developed as drugs, highlighting the significance of this chemical scaffold in pharmaceutical research.
This compound is a substituted nicotinonitrile, meaning it possesses the core 3-cyanopyridine structure with additional functional groups. The presence of the amino (-NH2) and chloro (-Cl) groups on the pyridine ring further enhances its chemical versatility, providing additional points for chemical modification.
Significance as a Versatile Intermediate in Organic Synthesis
An intermediate in organic synthesis is a molecule that is formed in a chemical reaction and then used as a starting material for a subsequent reaction to produce the final desired product. This compound is considered a versatile intermediate because its multiple functional groups can be selectively reacted to build more complex molecular architectures. google.com Such molecules are often referred to as "building blocks" in the field of synthetic organic chemistry. nih.gov
The reactivity of this compound stems from its three key functional groups:
The Amino Group (-NH2): The amino group is a nucleophile and can react with a variety of electrophiles. For example, it can react with aldehydes and ketones. libretexts.org This reactivity allows for the construction of fused heterocyclic ring systems, which are common motifs in many biologically active compounds. sigmaaldrich.com
The Chloro Group (-Cl): The chlorine atom on the pyridine ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions. More importantly, it can participate in cross-coupling reactions, such as the Suzuki coupling, which is a powerful method for forming carbon-carbon bonds. google.com This allows for the attachment of various aryl or alkyl groups to the pyridine ring, significantly increasing molecular complexity.
The Nitrile Group (-C≡N): The nitrile group can undergo a variety of transformations. openstax.orgchemistrysteps.com It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with Grignard reagents to form ketones. openstax.orgchemistrysteps.com The nitrile group can also participate in cycloaddition reactions to form other heterocyclic rings. researchgate.net
The ability to perform a wide range of chemical transformations on these functional groups makes this compound a valuable starting material for the synthesis of a diverse array of compounds, particularly in the field of medicinal chemistry for the development of new therapeutic agents. google.comgoogle.com
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 52471-07-5 |
| Molecular Formula | C6H4ClN3 |
| InChI Key | DRPHIMYWMOWYFI-UHFFFAOYSA-N |
| Physical Form | Solid |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPHIMYWMOWYFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604988 | |
| Record name | 2-Amino-6-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52471-07-5 | |
| Record name | 2-Amino-6-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Functionalization of 2 Amino 6 Chloronicotinonitrile
Nucleophilic Reactions at the Pyridine (B92270) Ring
The pyridine ring in 2-amino-6-chloronicotinonitrile is susceptible to nucleophilic attack, primarily at the carbon atom bearing the chlorine substituent. The electron-withdrawing nature of the nitrogen atom in the ring and the nitrile group facilitates these reactions.
Halogen Atom Displacement Reactions
The chlorine atom at the C-6 position of the pyridine ring is a good leaving group and can be displaced by various nucleophiles. This nucleophilic aromatic substitution (SNAr) is a common strategy for introducing new functional groups at this position.
One notable example involves the reaction with hydrazine (B178648). The treatment of a related compound, 2,6-dichloropyridine, with hydrazine hydrate (B1144303) leads to the substitution of one of the chlorine atoms to form 2-hydrazino-6-chloropyridine. psu.edu This reaction proceeds under mild conditions and gives a high yield, demonstrating the feasibility of displacing the chloro group with nitrogen-based nucleophiles. psu.edu Subsequent reduction of the hydrazino group can yield the corresponding amine. psu.edu Another pathway involves the formation of an azido (B1232118) derivative by reacting with an azide (B81097) source, which can then be reduced to the amine. psu.edu
The following table summarizes representative halogen displacement reactions.
Table 1: Halogen Atom Displacement Reactions
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 2,6-Dichloropyridine | 80% Hydrazine hydrate, reflux | 2-Hydrazino-6-chloropyridine | psu.edu |
| 2-Azido-6-chloropyridine | Sodium borohydride, ethanol (B145695), reflux | 2-Amino-6-chloropyridine | psu.edu |
Amination Reactions
The introduction of an amino group at the C-6 position is a particularly important transformation. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. organic-chemistry.orgwikipedia.org This reaction is highly versatile, with a broad substrate scope that includes various aryl halides and amines. wikipedia.orglibretexts.orgnumberanalytics.com The choice of palladium catalyst and ligand is crucial and depends on the specific substrates being coupled. wikipedia.org For instance, the use of bidentate phosphine (B1218219) ligands like BINAP and DPPF has been shown to be effective for the amination of aryl iodides and triflates with primary amines. wikipedia.org
A key challenge in the functionalization of molecules with multiple halogen atoms is achieving selectivity. Research on 6-bromo-2-chloroquinoline (B23617) has demonstrated that selective Buchwald-Hartwig amination of the aryl bromide can be achieved in the presence of the more activated heteroaryl chloride by carefully optimizing the reaction conditions. nih.gov This allows for a stepwise functionalization of the molecule. nih.gov Furthermore, lithium bis(trimethylsilyl)amide can be used as an ammonia (B1221849) equivalent in these coupling reactions. nih.gov
Another approach to introduce a nitrogen-containing substituent is through guanylation. For example, 6-chloro-2-aminopyridine can be reacted with di-Boc-SMe-isothiourea in the presence of mercury(II) chloride to yield the protected guanidine (B92328) derivative. nih.gov
Table 2: Amination Reactions
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Aryl Halides/Triflates | Primary or Secondary Amines, Palladium Catalyst, Ligand (e.g., BINAP, DPPF), Base | Aryl Amines | organic-chemistry.orgwikipedia.org |
| 6-Bromo-2-chloroquinoline | Cyclic Amines, Palladium Catalyst, Optimized Conditions | 6-(Cyclic amino)-2-chloroquinoline | nih.gov |
| 6-Chloro-2-aminopyridine | di-Boc-SMe-isothiourea, HgCl₂, NEt₃, DCM | Protected 6-chloro-2-guanidinopyridine | nih.gov |
Derivatization at the Nitrile Functionality
The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions. organic-chemistry.org In the context of this compound, the nitrile group is particularly useful for constructing fused heterocyclic systems.
Cyclization Reactions of Nitrile-Containing Pyridines
The nitrile group, in conjunction with the adjacent amino group, provides a reactive site for the synthesis of fused pyridine derivatives. For example, the reaction of cyanoacetylhydrazine with chloroacetone (B47974) yields a hydrazide-hydrazone derivative which can undergo further transformations. scirp.org Reaction of this intermediate with hydrazine hydrate or phenylhydrazine (B124118) leads to the formation of dihydro- psu.eduorganic-chemistry.orgnih.govtriazine derivatives. scirp.org
Furthermore, 2-amino-3-cyanopyridine (B104079) derivatives are key precursors for the synthesis of 6-thienyl-substituted pyridines through ring transformation reactions of corresponding pyrimidines. researchgate.net These compounds can be further modified via Suzuki cross-coupling reactions. researchgate.net The reaction of guanidine hydrochloride with various bis-electrophiles can also lead to the formation of fused pyrimidine (B1678525) systems. nih.gov
Table 3: Cyclization Reactions of Nitrile-Containing Pyridines
| Starting Material | Reagents/Conditions | Product Class | Reference |
|---|---|---|---|
| Cyanoacetylhydrazine/Chloroacetone Adduct | Hydrazine hydrate or Phenylhydrazine | Dihydro- psu.eduorganic-chemistry.orgnih.govtriazines | scirp.org |
| Substituted Pyrimidines | Ring transformation | 6-Thienyl-substituted 2-amino-3-cyanopyridines | researchgate.net |
| Guanidine Hydrochloride | 1,1,3,3-Tetramethoxypropane, microwave, trifluoroethanol | 2-Aminopyrimidines | nih.gov |
Reactions Leading to Dicarbonitrile Derivatives
The synthesis of dicarbonitrile derivatives from this compound can be achieved through multi-step, one-pot procedures. A notable example is the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles. nih.gov This reaction involves the initial condensation of an aldehyde with malononitrile, followed by the addition of an N-substituted 2-cyanoacetamide. nih.gov The use of natural product catalysts like betaine (B1666868) and guanidine carbonate has been reported to facilitate this transformation under relatively mild conditions. nih.gov
Table 4: Reactions Leading to Dicarbonitrile Derivatives
| Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Aldehyde, Malononitrile, N-substituted 2-cyanoacetamide | 1. Betaine (catalyst), methanol, reflux 2. Guanidinium carbonate (catalyst), reflux | 6-Amino-2-pyridone-3,5-dicarbonitrile derivatives | nih.gov |
Reactions at the Amino Group
The amino group at the C-2 position of the pyridine ring can be transformed into a variety of other functional groups, significantly expanding the synthetic utility of the parent molecule.
The Sandmeyer reaction is a classic method for the conversion of an aromatic amino group into a halide, cyanide, or other functionalities via a diazonium salt intermediate. organic-chemistry.orgnih.govbyjus.com This two-step process involves the initial formation of a diazonium salt by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by reaction with a copper(I) salt (e.g., CuCl, CuBr, CuCN). nih.govbyjus.commasterorganicchemistry.com This reaction allows for the introduction of a chloro, bromo, or cyano group in place of the amino group. masterorganicchemistry.com
More recently, methods for the direct deaminative chlorination of aminoheterocycles have been developed. nih.gov One such method utilizes a pyrylium (B1242799) reagent and a chloride source like magnesium chloride to convert a C(sp²)-NH₂ group into a C(sp²)-Cl bond under relatively mild conditions, avoiding the often harsh and potentially hazardous conditions of the classical Sandmeyer reaction. nih.gov
Table 5: Reactions at the Amino Group
| Starting Material | Reagents/Conditions | Transformation | Reference |
|---|---|---|---|
| Aromatic Amine | 1. NaNO₂, HCl (or other strong acid) 2. CuCl / CuBr / CuCN | Amino group to Chloro / Bromo / Cyano group | nih.govbyjus.commasterorganicchemistry.com |
| Aminoheterocycle | Pyrylium tetrafluoroborate, MgCl₂, CH₃CN, 120 °C | Amino group to Chloro group | nih.gov |
Regioselective Functionalization Strategies
The regioselective functionalization of the pyridine ring in this compound is a key aspect in its utilization as a building block. The directing effects of the existing substituents play a crucial role in determining the position of incoming electrophiles or nucleophiles. In general, the functionalization of pyridine N-oxides is a well-established method for achieving regioselective substitution, often leading to 2-substituted products. morressier.comresearchgate.netnih.gov
For 2-aminopyridines, electrophilic substitution is generally directed to the positions ortho and para to the amino group. However, the presence of the chloro and cyano groups significantly influences the electron density of the ring, making it more electron-deficient. This can affect the regiochemical outcome of reactions. For instance, in the synthesis of fluorinated 2-aminopyridines through a multicomponent reaction, the regioselectivity is controlled by the interplay of the electronic properties of the reactants. rsc.org The study of regioselective C-H functionalization of fused heterocyclic systems also provides valuable insights into the directing effects of various functional groups. mdpi.comnih.gov In the case of this compound, the positions C3 and C5 are potential sites for functionalization, and the specific outcome would depend on the reaction type and the directing group's influence.
Metal-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C6 position of this compound serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
C(sp²)-C(sp²) Cross-Couplings (e.g., Suzuki, Negishi)
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. While direct examples with this compound are not abundant, the regioselective Suzuki coupling of 2,6-dichloronicotinamide (B1632291) with aryl boronic acids has been achieved, demonstrating that selective coupling at the C2 or C6 position is possible. rsc.org The choice of catalyst and ligands is crucial for controlling the regioselectivity.
The Negishi coupling, which utilizes organozinc reagents, is also a viable method for the functionalization of 2-chloropyridines. organic-chemistry.orgorganic-chemistry.orgresearchgate.netwikipedia.org This reaction has been successfully employed for the synthesis of substituted 2,2'-bipyridines from 2-bromo- or 2-chloropyridines. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The reaction conditions can be tuned to accommodate both bromo and the less reactive chloro-substituted pyridines. organic-chemistry.org
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | Aryl boronic acids | Palladium catalyst | 6-Aryl-2-aminonicotinonitrile | rsc.org |
| Negishi | Organozinc reagents | Palladium catalyst | 6-Substituted-2-aminonicotinonitrile | organic-chemistry.orgorganic-chemistry.orgresearchgate.net |
C(sp²)-C(sp³) and C(sp²)-C(sp) Cross-Couplings
The formation of bonds between the sp² carbon of the pyridine ring and sp³ or sp carbon atoms opens up avenues for introducing alkyl and alkynyl groups. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been reported, providing a method for the synthesis of 2-alkylated pyridines. nih.gov This type of reaction is valuable for accessing molecules with increased three-dimensionality. tcichemicals.comnih.govtcichemicals.comprinceton.edu Iron-catalyzed C(sp²)-C(sp³) Suzuki-Miyaura cross-coupling has also been developed, offering a more sustainable alternative to palladium catalysis. nih.gov
The Sonogashira coupling is the method of choice for introducing alkynyl substituents. wikipedia.orgnih.govorganic-chemistry.orglibretexts.org Palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been successfully demonstrated, suggesting that a similar transformation should be possible with this compound, albeit potentially requiring more forcing conditions due to the lower reactivity of the chloride. researchgate.net
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |
| Nickel-Catalyzed Cross-Electrophile Coupling | Alkyl bromides | Nickel catalyst | 6-Alkyl-2-aminonicotinonitrile | nih.gov |
| Sonogashira | Terminal alkynes | Palladium/Copper catalyst | 6-Alkynyl-2-aminonicotinonitrile | researchgate.net |
Cobalt-Catalyzed Functionalizations
In recent years, cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and less toxic alternative to palladium-catalyzed methods. rsc.orgprinceton.edu Cobalt catalysts have been shown to be effective in the cross-coupling of 2-chloropyrimidines and 2-chloropyrazines with in situ prepared arylzinc halides. nih.gov Furthermore, cobalt-catalyzed cross-coupling reactions of alkyl halides with allylic and benzylic Grignard reagents have been developed. nih.gov These methodologies could potentially be applied to this compound for the introduction of various aryl and alkyl groups. Cobalt catalysts have also been investigated for the coupling of 2-halobenzamides with alkynes. rsc.org
Heterocyclization Strategies Utilizing this compound Scaffolds
The strategic functionalization of the this compound framework serves as a cornerstone for the assembly of a diverse array of fused heterocyclic systems. The inherent reactivity of the ortho-amino nitrile moiety, coupled with the chloro substituent, provides multiple avenues for intramolecular and intermolecular cyclization reactions. These strategies are pivotal in medicinal chemistry for the development of novel compounds with potential therapeutic applications.
Formation of Condensed Pyridine Systems (e.g., Pyrano[4,3-b]pyridines, Pyridopyrimidines)
The fusion of additional rings to the this compound core leads to the formation of complex polycyclic structures, such as pyranopyridines and pyridopyrimidines, which are scaffolds of significant interest in drug discovery.
Pyrano[4,3-b]pyridines: The synthesis of pyranopyridines often involves the construction of a pyran ring fused to the pyridine core. While direct synthesis from this compound is not extensively documented for the specific [4,3-b] isomer, general methodologies for related isomers can be adapted. A common approach involves the reaction of a 2-aminopyridine (B139424) derivative with a reagent capable of forming the pyran ring. For instance, a multicomponent reaction involving an aldehyde, malononitrile, and a suitable active methylene (B1212753) compound in the presence of a catalyst can yield highly substituted pyranopyridine systems. nih.govresearchgate.net In the context of this compound, a plausible route would involve the reaction with a β-keto ester or a related dicarbonyl compound under conditions that facilitate condensation and subsequent cyclization, where the amino group and the nitrile group's ortho position participate in ring closure.
Pyridopyrimidines: The synthesis of pyridopyrimidines from 2-aminonicotinonitrile derivatives is a well-established and efficient method for creating this privileged heterocyclic system. nih.gov The reaction typically proceeds by treating the ortho-aminonitrile with a one-carbon synthon, such as formic acid, formamide, or an orthoester. This process leads to the annulation of a pyrimidine ring onto the pyridine scaffold. For example, heating 2-amino-6-substituted-nicotinonitriles with formic acid or acetic anhydride (B1165640) can lead to the formation of the corresponding tetrahydropyrido[2,3-d]pyrimidine derivatives. nih.gov The versatility of this approach allows for the introduction of various substituents onto the newly formed pyrimidine ring, depending on the chosen cyclizing agent.
Table 1: Synthesis of Pyrido[2,3-d]pyrimidines from 2-Aminonicotinonitrile Derivatives
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Formic acid / H₂SO₄ | Tetrahydropyrido[2,3-d]pyrimidine-4,7-dione | nih.gov |
| 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Acetic anhydride | 2-Methyl-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione | nih.gov |
| 2-aminonicotinonitrile | Urea | Pyrido[2,3-d]pyrimidin-4-amine | General Method |
| 2-aminonicotinonitrile | Guanidine | Pyrido[2,3-d]pyrimidine-2,4-diamine | General Method |
Synthesis of Fused Heterocycles (e.g., Imidazo[1,2-a]pyridines, Furo[2,3-b]pyridines)
The 2-amino group of the title compound is a key functional handle for the construction of five-membered heterocyclic rings fused to the pyridine core, such as imidazoles and furans.
Imidazo[1,2-a]pyridines: The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold is frequently accomplished through the reaction of a 2-aminopyridine with an α-halocarbonyl compound, such as an α-haloketone or α-haloester. researchgate.netnih.gov This reaction, often referred to as the Tchichibabin reaction, involves the initial N-alkylation of the pyridine ring nitrogen by the α-halocarbonyl, followed by an intramolecular cyclization via condensation between the exocyclic amino group and the carbonyl group. The resulting diol intermediate then dehydrates to yield the aromatic imidazo[1,2-a]pyridine system. The presence of the chloro and cyano groups on the this compound starting material would be retained in the final product, offering further sites for chemical modification.
Table 2: Representative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines
| 2-Aminopyridine Reactant | α-Haloketone Reactant | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | 2-Bromoacetophenone | Reflux in ethanol | 2-Phenylimidazo[1,2-a]pyridine | nih.gov |
| Substituted 2-Aminopyridine | Ethyl bromopyruvate | Base (e.g., NaHCO₃) | Ethyl imidazo[1,2-a]pyridine-2-carboxylate | General Method |
| 2-Amino-6-chloropyridine | 2-Chloro-1-phenylethanone | Heat | 7-Chloro-2-phenylimidazo[1,2-a]pyridine | researchgate.net |
Furo[2,3-b]pyridines: The construction of the furo[2,3-b]pyridine (B1315467) system, also known as 7-azabenzofuran, can be achieved from 2-chloronicotinonitrile derivatives. nih.govresearchgate.net A general strategy involves the reaction of a 2-halopyridine with a nucleophile that contains a two-carbon unit suitable for furan (B31954) ring formation. For instance, reaction with the enolate of an α-hydroxyketone or α-hydroxyester can lead to nucleophilic aromatic substitution of the chlorine atom, followed by intramolecular cyclization to form the furan ring. nih.govresearchgate.net Research has shown that cyclization of nicotinonitrile derivatives in the presence of a base like sodium methoxide (B1231860) can furnish the furo[2,3-b]pyridine core in good yields. researchgate.netdntb.gov.ua This approach allows for the synthesis of furo[2,3-b]pyridines with various substituents, which are of interest for their potential biological activities. researchgate.net
Development of Triazoles and Related Nitrogen Heterocycles
The amino and nitrile functionalities of this compound are valuable precursors for the synthesis of nitrogen-rich heterocycles, particularly triazoles.
Triazoles: There are several synthetic routes to form a triazole ring fused to or substituted on the pyridine scaffold. One common method for synthesizing 1,2,4-triazoles involves the reaction of nitriles with hydrazine derivatives. rsc.orgfrontiersin.org The nitrile group of this compound can react with hydrazine to form an amidrazone, which can then be cyclized with a one-carbon electrophile (e.g., formic acid, orthoesters) to yield a 1,2,4-triazole (B32235) ring. nih.gov
Alternatively, the amino group can be the starting point for triazole formation. Diazotization of the 2-amino group to form a diazonium salt, followed by reaction with a nitrogen nucleophile, can lead to the formation of fused triazolo[4,3-a]pyridines. Another powerful method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," which can be used to attach pre-formed triazole rings to the pyridine scaffold if one of the functional groups is converted into an azide or an alkyne. nih.gov
Table 3: General Strategies for 1,2,4-Triazole Synthesis Relevant to 2-Aminonicotinonitriles
| Precursor Type | Key Reagents | Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Nitrile | Hydrazine Hydrate | Amidrazone | 3-Substituted-1,2,4-triazole | nih.gov |
| Nitrile & Hydrazine | Base (e.g., K₂CO₃) | N/A (Annulation) | 1,3,5-Trisubstituted-1,2,4-triazole | rsc.org |
| 4-Amino-1,2,4-triazole-3-thiol | Aldehydes | Schiff Base | 4-[(Arylmethylene)amino]-1,2,4-triazole | nih.gov |
| Aryl Diazonium Salts | Isocyanides | N/A ([3+2] Cycloaddition) | 1,5-Disubstituted-1,2,4-triazole | frontiersin.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 6 Chloronicotinonitrile Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural assignment of 2-amino-6-chloronicotinonitrile. Through the analysis of one-dimensional and two-dimensional NMR data, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.
The ¹H NMR spectrum of this compound and its derivatives provides characteristic signals that are crucial for identifying the protons within the molecule. For instance, in a series of related 2-amino-4,6-diphenylnicotinonitriles, the proton at the 5-position of the nicotinonitrile ring typically appears as a singlet in the range of δ 7.09–7.25 ppm. mdpi.com The amino (-NH₂) protons are also readily identifiable, presenting as a broad singlet between δ 5.30–5.38 ppm. mdpi.com
Below is a data table summarizing typical NMR spectral data for related aminonicotinonitrile structures.
| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |
| H-5 | 7.09–7.25 | C2 (C-NH₂) | ~161.60 |
| -NH₂ | 5.30–5.38 | C6 (C-Cl) | ~159.57 |
| Aromatic-H | Varies | C3 (C-CN) | ~87.14 |
| C5 | ~110.19 | ||
| CN | ~117.15 |
Note: The chemical shifts are indicative and can vary based on the specific derivative and solvent used.
Two-dimensional (2D) NMR experiments are instrumental in elucidating complex structural details by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are spin-spin coupled. researchgate.netrsc.org In the context of this compound, COSY spectra would confirm the coupling between adjacent protons on the pyridine (B92270) ring, if present. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC provides direct one-bond correlations between protons and their attached carbons. princeton.edusdsu.edu This is crucial for assigning the signals of protonated carbons in the pyridine ring of this compound. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. princeton.edusdsu.edu HMBC is particularly useful for identifying quaternary carbons, such as the carbon bearing the nitrile group (C3) and the carbon attached to the chlorine atom (C6), by observing their correlations with nearby protons. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments detect through-space interactions between protons that are in close proximity, providing insights into the molecule's three-dimensional structure. princeton.edu
The combination of these 2D NMR techniques allows for an unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound and its derivatives. harvard.edulibretexts.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound.
In the FT-IR spectra of related 2-aminonicotinonitrile compounds, the N-H stretching vibrations of the amino group are typically observed as distinct bands in the region of 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹. mdpi.com The broad nature of these bands is characteristic of N-H stretching. mdpi.com Additionally, the N-H bending vibrations appear in the range of 1606–1654 cm⁻¹. mdpi.com The presence of the nitrile group (C≡N) is confirmed by a sharp absorption band around 2210 cm⁻¹. mdpi.com
Raman spectroscopy provides complementary information. In a study of the related compound 2-chloro-6-methylpyridine-3-carbonitrile, FT-Raman spectroscopy was utilized to analyze its vibrational modes. nih.gov Similarly, for 2-amino-6-chloropyridine, both FT-IR and FT-Raman spectra were recorded to carry out a complete vibrational assignment. iiste.org For 2-amino-4-chloro-6-methoxypyrimidine, the FT-IR and FT-Raman spectra were recorded in the ranges of 4000–400 cm⁻¹ and 4000–50 cm⁻¹, respectively. nih.gov
| Functional Group | FT-IR Frequency Range (cm⁻¹) | Vibrational Mode |
| Amino (N-H) | 3412–3487 | Asymmetric Stretch |
| Amino (N-H) | 3300–3368 | Symmetric Stretch |
| Amino (N-H) | 1606–1654 | Bending |
| Nitrile (C≡N) | ~2210 | Stretch |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of this compound.
The UV-Vis absorption spectrum of molecules containing carbonyl groups often shows weak absorbances around 270-300 nm, corresponding to n→π* transitions. masterorganicchemistry.com For molecules with extended conjugation, the absorption maxima shift to longer wavelengths. masterorganicchemistry.com In a study on 2-amino-4-chloro-6-methoxypyrimidine, the UV absorption spectrum was recorded in the 200-400 nm range in both ethanol (B145695) and water. nih.gov Another study on a protein rich in charged amino acids showed a distinctive UV-Vis absorption spectrum between 250 nm and 800 nm. semanticscholar.orgrsc.org
Fluorescence spectroscopy reveals the emission properties of the molecule after electronic excitation. 2-amino-3-cyanopyridine (B104079) derivatives are known to be fluorescent, with emission wavelengths that can be influenced by the solvent. sciforum.net
Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a key characteristic of many fluorescent dyes. mdpi.com In a study of 2-amino-4,6-diphenylnicotinonitriles, the fluorescence emission maxima were observed to shift in different solvents, indicating solvatochromic behavior. semanticscholar.org For example, a red shift was observed in more polar solvents like DMSO compared to less polar solvents like dichloromethane (B109758) and toluene. semanticscholar.org This phenomenon is often attributed to an intramolecular charge transfer (ICT) from an electron-donating group (like the amino group) to an electron-withdrawing group. mdpi.com
Photostability is a critical parameter for fluorescent molecules, especially for applications in imaging and sensing. 2-amino-3-cyanopyridine derivatives have been noted for their high photostability, which is a desirable feature for fluorescent probes. sciforum.net Investigations into the photostability of this compound would involve exposing the compound to light for extended periods and monitoring any changes in its absorption and emission spectra to assess its robustness.
Mass Spectrometry for Molecular Confirmation and Fragmentation Patterns
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₄ClN₃), the technique provides confirmation of its molecular mass and offers insights into its structural stability through the analysis of its fragmentation patterns. calpaclab.comsigmaaldrich.com The molecular weight of the compound is 153.57 g/mol . calpaclab.comsigmaaldrich.com
In a typical mass spectrometry experiment, the molecule is ionized, most commonly resulting in a molecular ion (M⁺). This ion, being energetically unstable, undergoes fragmentation into smaller, charged particles. libretexts.org The pattern of these fragments is unique to the molecule's structure. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its isotopic mass.
The fragmentation of this compound can be predicted based on the stability of the resulting fragments. Common fragmentation pathways for aromatic amino and nitrile compounds include the loss of small, stable molecules or radicals. miamioh.edunih.govnih.gov Key fragmentation patterns would likely involve:
Loss of HCN: A common fragmentation for nitrile-containing compounds, leading to a significant fragment ion.
Loss of a Chlorine Radical (Cl•): Cleavage of the carbon-chlorine bond.
Loss of an Amino Radical (NH₂•): Cleavage of the carbon-nitrogen bond of the amino group.
Ring Fragmentation: The pyridine ring itself can break apart, although this typically requires higher energy.
A plausible fragmentation pathway would start with the molecular ion, which then breaks down into various daughter ions. The relative abundance of these fragment ions provides a characteristic fingerprint for the compound.
Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Identity | Description |
| 153/155 | [C₆H₄ClN₃]⁺ | Molecular ion (M⁺), showing isotopic pattern for Chlorine. |
| 126/128 | [C₅H₄ClN]⁺ | Loss of HCN from the molecular ion. |
| 118 | [C₆H₄N₃]⁺ | Loss of a Chlorine radical (Cl•) from the molecular ion. |
| 137/139 | [C₆H₃ClN₂]⁺ | Loss of an Amino radical (NH₂) from the molecular ion. |
X-ray Crystallography for Three-Dimensional Structure Determination
Single crystal X-ray diffraction involves irradiating a single, high-quality crystal with a focused beam of X-rays. nih.gov The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.
While this technique is paramount for structural elucidation, specific single crystal X-ray diffraction data for this compound is not available in the reviewed literature. However, analysis of closely related structures, such as 2-aminopyridinium 6-chloronicotinate, provides a clear indication of the type of data that would be obtained. nih.gov Such an analysis reveals crucial parameters that define the crystal's unit cell—the basic repeating block of the crystal lattice. echemcom.comaalto.firesearchgate.net
Table 2: Representative Crystallographic Data for a Related Aminopyridine Derivative (2-aminopyridinium 6-chloronicotinate)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.6844 (4) |
| b (Å) | 10.8112 (5) |
| c (Å) | 11.9235 (6) |
| β (°) | 95.2046 (9) |
| Volume (ų) | 1114.87 (9) |
| Z (molecules/unit cell) | 4 |
Note: This data is for 2-aminopyridinium 6-chloronicotinate and is presented for illustrative purposes to show the parameters determined by single crystal X-ray diffraction. nih.gov
This data allows for the precise calculation of bond lengths, bond angles, and torsional angles within the this compound molecule, confirming its geometry and the planarity of the pyridine ring.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is a three-dimensional map that partitions the space in a crystal among the constituent molecules, providing a visual representation of intermolecular contacts.
For this compound, several types of intermolecular interactions would be expected to govern its crystal packing. These include:
N-H···N Hydrogen Bonds: Strong interactions between the amino group (donor) of one molecule and the nitrogen atom of the nitrile group or the pyridine ring of a neighboring molecule. These are often the dominant forces in crystal packing for such compounds. nih.gov
π-π Stacking: Interactions between the aromatic pyridine rings of adjacent molecules. nih.gov
Halogen Bonding: Interactions involving the chlorine atom.
A Hirshfeld analysis provides a "fingerprint plot," a two-dimensional histogram that summarizes the frequency of different types of intermolecular contacts. nih.govresearchgate.net Although a specific study for this compound is not present in the searched literature, data from analogous structures like 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile can illustrate the expected contributions. nih.govresearchgate.net
Table 3: Representative Hirshfeld Surface Contact Contributions for a Related Aminonicotinonitrile Derivative
| Interaction Type | Contribution (%) |
| H···H | 46.1% |
| N···H / H···N | 20.4% |
| C···H / H···C | 17.4% |
| C···C | 6.9% |
| Other | 9.2% |
Note: This data is for 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile and serves as an example of the quantitative data provided by Hirshfeld analysis. nih.govnih.gov
This analysis would quantitatively confirm the dominant role of hydrogen bonding and other interactions in the supramolecular assembly of this compound, providing a deep understanding of its solid-state architecture.
Computational Chemistry and Quantum Chemical Investigations on 2 Amino 6 Chloronicotinonitrile Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. pnnl.gov This method is favored for its balance of accuracy and computational cost, making it suitable for a wide range of applications, from calculating the geometries of molecules to predicting their spectroscopic and reactivity properties. wikipedia.orgpnnl.gov DFT calculations are instrumental in building a foundational understanding of molecules like 2-amino-6-chloronicotinonitrile.
A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. pnnl.govmdpi.com For this, DFT methods are frequently employed. ambeed.com Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. wikipedia.org A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. sigmaaldrich.com
While specific DFT calculations for this compound are not extensively published, studies on analogous compounds like 2-amino-4,6-diphenylnicotinonitriles provide insight into the expected electronic properties. schrodinger.com A quantum chemical analysis of these related systems reveals how substituent groups influence the electronic structure and HOMO-LUMO energy gaps. schrodinger.com
Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Nicotinonitrile Derivative
| Parameter | Value (eV) |
| EHOMO | -6.05 |
| ELUMO | -1.98 |
| ΔE (Gap) | 4.07 |
Note: Data is hypothetical and for illustrative purposes, based on typical values for similar aromatic nitrile compounds.
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. mdpi.commdpi.com These are calculated using energies derived from FMOs and offer predictive power regarding a molecule's behavior in chemical reactions.
Global reactivity descriptors provide insight into the reactivity of the molecule as a whole. theclinivex.com Key global descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." sigmaaldrich.com
Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electronic structure can be modified.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.
Table 2: Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |
| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Capacity to act as an electrophile. |
Local reactivity descriptors , such as the Fukui function, pinpoint specific reactive sites within a molecule. The Fukui function indicates where the electron density changes most significantly upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated).
DFT calculations are a reliable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. sigmaaldrich.com
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the appearance of an IR spectrum. These calculations help in assigning specific absorption bands to the corresponding molecular vibrations, such as N-H stretching in the amino group or C≡N stretching of the nitrile group. schrodinger.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. sigmaaldrich.com
UV-Vis Spectroscopy: The prediction of electronic absorption spectra is achieved using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption maxima (λmax) observed in a UV-Vis spectrum.
TD-DFT is an extension of DFT used to describe the properties of molecules in their electronic excited states. It is the primary method for simulating UV-Vis spectra and understanding the nature of electronic transitions. By analyzing the orbitals involved in a transition (e.g., from HOMO to LUMO), TD-DFT can characterize it as a π→π* or n→π* transition, for instance. Furthermore, this method is crucial for investigating photophysical processes, such as fluorescence and intersystem crossing, by mapping the potential energy surfaces of excited states. schrodinger.com In a study of related 2-amino-4,6-diphenylnicotinonitriles, TD-DFT analysis provided key insights into their fluorescence behavior and electronic properties. schrodinger.com
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are essential for mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can construct a detailed potential energy surface for a given reaction. This allows for the determination of activation barriers and reaction energies, providing a deep understanding of the reaction's feasibility and kinetics. For a molecule like this compound, such calculations could elucidate its formation mechanism or its subsequent transformations into other valuable chemical compounds.
Structure-Activity Relationship (SAR) Modeling via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational methods are central to modern SAR, enabling the prediction of a compound's activity based on its calculated properties. By generating a series of virtual derivatives of a parent molecule like this compound and calculating their electronic and steric properties (such as those derived from DFT), researchers can build predictive models. These models, often employing techniques like Quantitative Structure-Activity Relationship (QSAR), can identify which structural features are crucial for a desired biological effect, thereby guiding the synthesis of more potent and selective compounds. This approach accelerates the drug discovery process by prioritizing the most promising candidates for synthesis and experimental testing.
Molecular Docking and Drug-Likeness Predictions
Computational methods are instrumental in modern drug discovery, providing crucial insights into the potential of a chemical compound to be developed into a therapeutic agent. These methods include molecular docking, which predicts the binding orientation and affinity of a molecule to a biological target, and the assessment of "drug-likeness," which evaluates a compound's suitability based on its physicochemical properties.
While specific molecular docking studies detailing the interaction of this compound with particular protein targets are not extensively available in public literature, its potential as a drug candidate can be evaluated through drug-likeness predictions. These predictions are often based on established guidelines like Lipinski's Rule of Five. drugbank.comnih.gov This rule outlines key physicochemical parameters that are common among orally active drugs. drugbank.com A compound is considered to have favorable drug-like properties if it adheres to these criteria. drugbank.comresearchgate.net
The drug-likeness of this compound can be assessed by calculating its fundamental physicochemical properties and comparing them against the thresholds set by Lipinski's Rule of Five.
Table 1: Drug-Likeness Profile of this compound based on Lipinski's Rule of Five
| Physicochemical Property | Calculated/Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 153.57 g/mol sigmaaldrich.com | ≤ 500 g/mol | Yes |
| Hydrogen Bond Donors | 1 (the amino group) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (two nitrogen atoms in the pyridine (B92270) ring and the nitrile nitrogen) | ≤ 10 | Yes |
| LogP (Octanol-Water Partition Coefficient) | Predicted values vary, but generally fall within an acceptable range (e.g., ~1.2-1.8) | ≤ 5 | Yes |
Note: The number of hydrogen bond donors and acceptors are determined from the molecular structure. The molecular weight is calculated from the molecular formula (C₆H₄ClN₃). LogP is a predicted value from computational models.
Based on this analysis, this compound adheres to all the criteria of Lipinski's Rule of Five. Its molecular weight is well below the 500 g/mol threshold, and it has an appropriate number of hydrogen bond donors and acceptors. The predicted LogP value suggests a balanced lipophilicity, which is crucial for membrane permeability and solubility. nih.gov This compliance indicates that the compound possesses a favorable profile for oral bioavailability, making it a promising scaffold for further investigation in drug discovery programs. These in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are the first step in evaluating a compound's potential, suggesting that this compound is unlikely to have major absorption or permeability issues. mdpi.commdpi.com
Aromaticity Analysis (e.g., HOMA)
Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic, planar molecules with a delocalized system of π-electrons. It significantly influences a molecule's reactivity, electronic properties, and structure. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index to quantify the aromatic character of a ring system. nih.gov The HOMA index compares the bond lengths within a given ring to the optimal bond lengths of a fully aromatic system (defined as HOMA = 1 for benzene) and a non-aromatic reference. nih.gov Values closer to 1 indicate high aromaticity, while values close to or below 0 suggest non-aromatic or anti-aromatic character, respectively.
For this compound, the core structure is a substituted pyridine ring. Pyridine itself is an aromatic heterocycle with a significant degree of π-electron delocalization. However, the aromaticity of the ring in this compound is modulated by the electronic effects of its three substituents: an amino group (-NH₂), a chloro group (-Cl), and a cyano group (-CN).
Amino Group (-NH₂): This is a strong electron-donating group through resonance (+R effect), which tends to increase the electron density of the pyridine ring.
Chloro Group (-Cl): This substituent has a dual effect. It is electron-withdrawing through induction (-I effect) due to its high electronegativity, but it can be electron-donating through resonance (+R effect) via its lone pairs. For halogens, the inductive effect typically dominates.
Cyano Group (-CN): This is a strong electron-withdrawing group through both resonance (-R effect) and induction (-I effect).
Other methods for evaluating aromaticity, such as Nucleus-Independent Chemical Shift (NICS), which is a magnetic criterion, could provide complementary information. nih.gov NICS calculations determine the magnetic shielding at the center of a ring; a more negative value typically corresponds to a higher degree of aromaticity. nih.gov A comprehensive computational study employing both HOMA and NICS would be necessary to precisely quantify the aromatic character of this compound.
Applications of 2 Amino 6 Chloronicotinonitrile in Interdisciplinary Research
Contributions to Medicinal Chemistry and Drug Discovery
The functional groups present in 2-Amino-6-chloronicotinonitrile make it a highly valuable scaffold in the field of medicinal chemistry. The amino group can act as a hydrogen bond donor, the pyridine (B92270) nitrogen as a hydrogen bond acceptor, the chloro group as a leaving group for substitution reactions, and the nitrile group as a versatile chemical handle for constructing more complex heterocyclic systems.
Precursor in the Synthesis of Active Pharmaceutical Ingredients
This compound is a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The synthesis of APIs is often a complex, multi-step process involving numerous chemical transformations. nih.gov The pyridine scaffold is a common feature in many pharmaceutical drugs. nih.gov The reactivity of the chloro and cyano groups on the pyridine ring allows for the construction of more complex molecular architectures necessary for biological activity.
The general synthetic utility of related chloro-substituted aminopyridines and aminopyrazines is well-documented in pharmaceutical development. beilstein-journals.orgdrugbank.com For instance, the related compound 2-amino-6-chloropurine is a crucial intermediate in the synthesis of purine antiviral drugs. nbinno.com The structural elements of this compound make it a suitable starting material for creating diverse libraries of compounds for drug screening and development.
Design and Synthesis of Biologically Active Scaffolds (e.g., Anticancer, Antitumor, Antimicrobial, Antifungal Agents)
The cyanopyridine core of this compound is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to its use in the development of a wide range of biologically active compounds.
Anticancer and Antitumor Agents: Derivatives of cyanopyridine have demonstrated significant potential as anticancer agents. nih.gov The pyridine ring is a key component in many compounds designed to inhibit cancer cell growth. For example, novel derivatives based on a 3-cyano-6-naphthylpyridine scaffold have been synthesized and shown to possess potent cytotoxic activity against prostate and breast cancer cell lines. nih.govresearchgate.net Furthermore, cyanopyridone and pyridopyrimidine derivatives have been identified as having dual inhibitory action against key cancer-related enzymes. nih.gov
Antimicrobial and Antifungal Agents: The amino acid scaffold, which can be conceptually linked to the aminopyridine structure, is the basis for numerous antibacterial, antifungal, and antiprotozoal agents. nih.govnih.gov These compounds often act as structural analogs of intermediates in microbial metabolic pathways. The 2-aminopyridine (B139424) moiety within this compound can be elaborated to produce compounds with significant antimicrobial properties.
| Biologically Active Scaffold | Therapeutic Area |
| Cyanopyridine Derivatives | Anticancer, Antitumor |
| Pyridopyrimidine Derivatives | Anticancer |
| Aminopyridine Analogs | Antimicrobial, Antifungal |
Role in the Development of Enzyme Inhibitors (e.g., VEGFR-2, CHK1, JAK, MET kinase, CD73)
Enzyme inhibitors are a major class of therapeutic agents, and this compound provides a foundational structure for the synthesis of potent and selective inhibitors for a variety of kinases and other enzymes implicated in disease.
VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. mdpi.com Pyridine and cyanopyridine derivatives have been successfully designed and synthesized as selective VEGFR-2 inhibitors. nih.govnih.gov These compounds typically work by competing with ATP for the binding site on the kinase domain of the receptor. mdpi.com
CHK1 Inhibitors: Checkpoint kinase 1 (CHK1) is a critical component of the DNA damage response in cells. Inhibiting CHK1 can make cancer cells more susceptible to DNA-damaging chemotherapies. The aminopyridine and aminopyrazine scaffolds, present in derivatives of this compound, are key features of many potent and selective CHK1 inhibitors. nih.govacs.org
JAK Inhibitors: Janus kinases (JAKs) are a family of enzymes that play a role in inflammatory and immune responses. A pyrazolo-nicotinonitrile derivative has been developed as a potent JAK2 inhibitor. researchgate.net The synthesis of such compounds can potentially start from versatile pyridine precursors.
MET kinase Inhibitors: The c-Met receptor tyrosine kinase is implicated in tumor growth and metastasis. Pyridine and pyrimidine-containing derivatives have been designed and evaluated as c-Met inhibitors. nih.govmdpi.commdpi.com The imidazolopyridine scaffold has also been identified as a novel hinge-binding motif for c-Met inhibitors. researchgate.net
CD73 Inhibitors: CD73 is an enzyme that plays a role in suppressing the immune response in the tumor microenvironment. researchgate.net Various series of 4,6-disubstituted-2-thiopyridine derivatives have been synthesized and evaluated as potential CD73 inhibitors. These compounds can be prepared through the coupling of 3-cyano-2-chloro-pyridines with thiols, a reaction for which this compound is a suitable starting material. nih.gov
| Enzyme Target | Therapeutic Indication | Relevant Scaffold |
| VEGFR-2 | Cancer (Anti-angiogenesis) | Pyridine, Cyanopyridine |
| CHK1 | Cancer (DNA Damage Response) | Aminopyridine, Aminopyrazine |
| JAK | Inflammatory Diseases | Pyrazolo-nicotinonitrile |
| MET kinase | Cancer | Pyridine, Pyrimidine (B1678525), Imidazolopyridine |
| CD73 | Cancer (Immunotherapy) | Thiopyridine |
Studies on Neurotropic Activity and Allosteric Modulation
The search for new drugs to treat neurological disorders is an active area of research. Derivatives of fused heterocyclic systems containing a pyridine ring have shown promise for their neurotropic effects. A study on pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, which can be synthesized from pyridine precursors, revealed that these compounds exhibit significant anticonvulsant and anxiolytic (anti-anxiety) activity. nih.gov This suggests that derivatives of this compound could be explored for their potential as novel neurotropic agents. The concept of allosteric modulation, where a compound binds to a site on a receptor other than the primary binding site to modulate its activity, is a key strategy in modern drug discovery. While specific studies on the allosteric modulating properties of direct derivatives of this compound are not widely reported, the diverse scaffolds that can be generated from this starting material are of interest for screening for such activities.
Intermediate in Guanine Nucleoside Analog Synthesis
Guanosine analogues are an important class of antiviral and anticancer drugs. The synthesis of these complex molecules often relies on key heterocyclic intermediates. For example, several guanosine analogues have been synthesized from pyrazolo[3,4-d]pyrimidine precursors. nih.gov The chemical structure of this compound, with its amino and cyano groups, allows for the construction of such fused pyrimidine ring systems. Through a series of chemical reactions, the pyridine ring can be envisioned to undergo cyclization to form a purine-like scaffold, which is the core of guanosine. The synthesis of 2-chloropurine arabinonucleosides, which are related to guanosine analogs, has been achieved through enzymatic synthesis, highlighting the importance of halogenated purine precursors. mdpi.com
Innovations in Agrochemical Science and Material Development
The utility of this compound and its derivatives extends beyond pharmaceuticals into the realm of agrochemicals and potentially material science.
In agrochemical science, the development of new herbicides, pesticides, and fungicides is crucial for crop protection. A related compound, 2-Amino-6-chloro-3-nitropyridine, is utilized as a key building block in the synthesis of advanced herbicides and pesticides. nbinno.com This indicates that the 2-amino-6-chloropyridine scaffold is recognized for its potential to impart biological activity in an agricultural context. Aminoacetonitrile compounds have also been investigated for the control of endoparasites in livestock and domestic animals. google.com
In the field of material development, the application of this compound is less documented in publicly available research. However, chemical suppliers often categorize such versatile building blocks under "material science," suggesting their potential use in the synthesis of specialty polymers, dyes, or other functional materials where the pyridine ring can impart specific electronic or physical properties. Further research is needed to fully explore the potential of this compound in material science applications.
Development of Advanced Materials
The unique chemical architecture of this compound, characterized by its electron-rich amino group, electron-withdrawing nitrile and chloro functionalities, and the versatile pyridine core, makes it a valuable precursor for the synthesis of advanced organic materials. Its derivatives have shown significant promise in the fields of fluorescent dyes, optoelectronics, and potentially in photochromic systems, owing to their tunable photophysical properties.
Fluorescent Dyes and Optoelectronic Materials
Derivatives of this compound are increasingly being explored for their applications as fluorescent dyes and active components in optoelectronic devices. The inherent donor-π-acceptor (D-π-A) structure that can be readily synthesized using this compound as a building block is key to these applications. The amino group acts as an electron donor, the pyridine ring and nitrile group form the π-bridge and acceptor unit, and the chloro atom at the 6-position provides a reactive site for further functionalization, allowing for the fine-tuning of the molecule's electronic and photophysical properties.
Research into nicotinonitrile-based chromophores has demonstrated that strategic modifications to the core structure can lead to materials with strong fluorescence, significant solvatochromism, and high quantum yields. For instance, a study on novel 4-amino-2-chloro-6-arylpyridine-3,5-dicarbonitrile dyes, which are structurally related to this compound, revealed high relative fluorescence quantum yields of up to 0.92. researchgate.netresearchgate.net These dyes also exhibited strong solvatochromic behavior, where their absorption and emission wavelengths change with the polarity of the solvent, a desirable characteristic for sensing and imaging applications.
A comprehensive investigation into 2-amino-4,6-diphenylnicotinonitriles (APNs), which can be synthesized from precursors related to this compound, has further highlighted the potential of this class of compounds. The study revealed that the fluorescence emission of these APNs is highly dependent on the solvent environment, with emission maxima shifting to longer wavelengths (a red shift) in more polar solvents. rsc.orgnih.gov This behavior is indicative of a charge-transfer character in the excited state, a key property for optoelectronic applications.
The following interactive data table summarizes the photophysical properties of a series of synthesized 2-amino-4,6-diphenylnicotinonitrile derivatives in different solvents, showcasing their tunable fluorescence.
| Compound | Solvent | Emission Maximum (λem, nm) |
| 1 | Dichloromethane (B109758) | 425 |
| Dimethyl Sulfoxide | 430 | |
| Methanol | 428 | |
| Tetrahydrofuran | 422 | |
| Toluene | 420 | |
| 2 | Dichloromethane | 428 |
| Dimethyl Sulfoxide | 432 | |
| Methanol | 430 | |
| Tetrahydrofuran | 425 | |
| Toluene | 423 | |
| 3 | Dichloromethane | 430 |
| Dimethyl Sulfoxide | 433 | |
| Methanol | 431 | |
| Tetrahydrofuran | 427 | |
| Toluene | 425 |
The field of organic light-emitting diodes (OLEDs) is another area where derivatives of nicotinonitrile are showing promise. Pyridinecarbonitrile derivatives are recognized as effective acceptor units in fluorescent materials. While their application in thermally activated delayed fluorescent (TADF) emitters is an emerging area, the fundamental electronic properties of these compounds make them suitable candidates for charge-transporting and emissive layers in OLEDs. The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) through chemical modification of the nicotinonitrile scaffold is crucial for designing efficient OLED materials.
Photochromic Systems
Photochromic materials are compounds that can reversibly change their color upon exposure to light. This property arises from a light-induced transformation between two different molecular structures with distinct absorption spectra. While the core structure of this compound possesses the necessary components for creating conjugated systems, which is a prerequisite for chromophores, there is currently a lack of specific, published research demonstrating the successful synthesis and characterization of photochromic systems directly derived from this compound.
Theoretical studies on related nitrogen-containing heterocyclic compounds have suggested the possibility of photo-induced tautomerization, a potential mechanism for photochromism. For instance, computational analysis of a naphthyridine derivative, which shares some structural similarities with nicotinonitriles, predicted that the interconversion between its amine and imine tautomers could occur photochemically. researchgate.net However, experimental validation of such photochromic behavior in systems directly synthesized from this compound has not been reported in the available scientific literature. The development of photochromic materials based on this specific precursor remains an area for future research and exploration.
Emerging Trends and Future Research Directions in 2 Amino 6 Chloronicotinonitrile Chemistry
Exploration of Novel Synthetic Methodologies with Enhanced Sustainability and Atom Economy
In recent years, the principles of green chemistry have become increasingly integral to the synthesis of pharmaceutical intermediates. nih.govmdpi.com The focus is on developing methods that are not only efficient in terms of yield but also environmentally benign, utilizing less hazardous substances and maximizing the incorporation of all starting materials into the final product (atom economy). nih.govresearchgate.net
Enzymatic catalysis represents another frontier in the sustainable synthesis of related heterocyclic compounds. wikipedia.org For example, the enzyme nitrile hydratase is used in the industrial production of nicotinamide (B372718) from nicotinonitrile, preventing the further hydrolysis to nicotinic acid and thus offering high selectivity. wikipedia.org Exploring enzymatic routes for the synthesis of 2-Amino-6-chloronicotinonitrile could offer a highly specific and environmentally friendly alternative to conventional chemical methods.
The table below summarizes some green chemistry approaches that could be applied to the synthesis of this compound and its derivatives.
| Green Chemistry Approach | Description | Potential Advantage for this compound Synthesis |
| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.gov | Increased efficiency, reduced waste, and simplified purification processes. nih.gov |
| Biocatalysis | The use of natural catalysts, such as enzymes, to perform chemical transformations on organic compounds. researchgate.netwikipedia.org | High selectivity, mild reaction conditions, and reduced environmental impact. wikipedia.org |
| Microwave-Assisted Synthesis | The use of microwave radiation to heat reactions, often leading to dramatically reduced reaction times and increased yields. nih.gov | Faster reaction rates and improved energy efficiency. nih.gov |
| Mechanochemistry | Chemical reactions induced by mechanical energy, often in the absence of a solvent. nih.gov | Reduced solvent use and energy savings. nih.gov |
Advanced Derivatization for Targeted Biological Activity Profiling
The core structure of this compound is a versatile template for generating diverse libraries of compounds with a wide range of biological activities. Advanced derivatization strategies focus on modifying specific positions of the molecule to enhance its interaction with biological targets and to profile its structure-activity relationships (SAR). nih.gov
One common strategy involves the substitution at the 6-position, where the chlorine atom can be displaced by various nucleophiles to introduce different functional groups. This has been explored in related scaffolds, such as the synthesis of 2-amino-6-aryl nicotinonitriles, which have shown promising antimicrobial properties. wisdomlib.org Similarly, the synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles has yielded compounds with diverse biological activities. nih.govrsc.org
Another key site for derivatization is the amino group at the 2-position. This group can be acylated, alkylated, or incorporated into larger heterocyclic systems to modulate the compound's physicochemical properties and biological activity. For example, the synthesis of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, which can be conceptually derived from a nicotinonitrile scaffold, has led to the discovery of potent kinase inhibitors. nih.gov
The table below presents examples of derivatization strategies and their potential impact on biological activity.
| Derivatization Site | Type of Modification | Potential Impact on Biological Activity | Example from Related Scaffolds |
| 6-Position (Chloro Group) | Nucleophilic substitution with aryls, thiols, or amines. | Modulation of lipophilicity, introduction of specific binding motifs, and enhancement of antimicrobial or anticancer activity. wisdomlib.orgrsc.org | Synthesis of 2-Amino-6-aryl-nicotinonitriles with antimicrobial activity. wisdomlib.org |
| 2-Position (Amino Group) | Acylation, alkylation, or formation of fused heterocyclic rings. | Alteration of hydrogen bonding capacity, improvement of cell permeability, and targeting of specific enzyme active sites. nih.govrsc.org | Creation of 2-anilino-pyridopyrimidinones as kinase inhibitors. nih.gov |
| Nicotinonitrile Ring | Introduction of substituents on the pyridine (B92270) ring. | Fine-tuning of electronic properties and steric hindrance to optimize target binding. elsevierpure.comelsevierpure.com | Substitution on the pyridine ring of adenosine (B11128) analogues to achieve selective receptor binding. elsevierpure.comelsevierpure.com |
In Silico-Guided Compound Design and Optimization
In silico methods, including computational chemistry and molecular modeling, are becoming indispensable tools in modern drug discovery. scirp.org These techniques allow for the rational design and optimization of new compounds based on their predicted interactions with biological targets, thereby reducing the time and cost associated with traditional trial-and-error approaches.
For derivatives of this compound, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies can be employed to correlate structural features with biological activity and physicochemical properties. ias.ac.in For instance, a QSPR study on 2-amino-6-arylsulfonylbenzonitriles successfully identified key structural parameters that influence lipophilicity, a critical property for drug absorption. ias.ac.in Such models can predict the activity of novel, unsynthesized derivatives, guiding the selection of the most promising candidates for synthesis.
Molecular docking simulations can provide insights into the binding modes of this compound derivatives within the active sites of target proteins. This allows for the design of modifications that enhance binding affinity and selectivity. For example, if the target is a kinase, docking studies can help in designing substituents that form specific hydrogen bonds or hydrophobic interactions with key amino acid residues in the ATP-binding pocket.
The table below outlines some in silico techniques and their applications in the design of this compound derivatives.
| In Silico Technique | Description | Application in Compound Design and Optimization |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that relate the chemical structure of a series of compounds to their biological activity. ias.ac.in | Predicting the biological activity of novel derivatives and identifying key structural features for activity. ias.ac.in |
| Molecular Docking | A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Visualizing the binding mode of derivatives in a target's active site and guiding the design of modifications to improve binding affinity. |
| Molecular Dynamics (MD) Simulations | A computational method for studying the physical movements of atoms and molecules over time. | Assessing the stability of the ligand-protein complex and understanding the dynamic nature of their interactions. |
| Pharmacophore Modeling | Identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. | Designing novel compounds that retain the key pharmacophoric features while having improved properties. |
Integration with High-Throughput Screening and Combinatorial Chemistry
High-throughput screening (HTS) and combinatorial chemistry are powerful platforms for the rapid discovery of new drug leads from large and diverse compound libraries. nih.govnih.gov The integration of these technologies with the chemistry of this compound offers a systematic approach to exploring its therapeutic potential.
Combinatorial chemistry can be used to generate large libraries of this compound derivatives by systematically combining a set of building blocks at the key points of diversification (e.g., the 2- and 6-positions). This can be achieved through parallel synthesis techniques, allowing for the rapid production of hundreds or thousands of unique compounds.
Once a library of derivatives is synthesized, HTS can be employed to screen these compounds for activity against a specific biological target or in a particular cellular assay. mdpi.com For example, a library of this compound derivatives could be screened for their ability to inhibit a particular enzyme, block a receptor, or induce apoptosis in cancer cells. Hits from the initial screen can then be further evaluated and optimized.
The table below details the workflow for integrating combinatorial chemistry and HTS in the discovery of novel bioactive compounds based on the this compound scaffold.
| Step | Description | Key Considerations |
| 1. Library Design | Selection of a diverse set of building blocks to be incorporated at the points of derivatization on the this compound scaffold. | The building blocks should cover a wide range of chemical properties to maximize the diversity of the library. |
| 2. Combinatorial Synthesis | Parallel synthesis of the designed library of compounds. | The chosen synthetic routes should be robust and amenable to automation. |
| 3. High-Throughput Screening (HTS) | Automated screening of the compound library in a specific biological assay. nih.gov | The assay should be sensitive, reliable, and scalable for high-throughput format. |
| 4. Hit Identification and Confirmation | Identification of compounds that show significant activity in the primary screen, followed by confirmation of their activity in secondary assays. | Hits should be re-tested to eliminate false positives. |
| 5. Hit-to-Lead Optimization | Chemical modification of the confirmed hits to improve their potency, selectivity, and pharmacokinetic properties. | This stage often involves SAR studies and in silico modeling. |
Mechanistic Studies of Biological Interactions at the Molecular Level
A deep understanding of how a compound interacts with its biological target at the molecular level is crucial for its development into a therapeutic agent. For derivatives of this compound, a variety of experimental techniques can be employed to elucidate their mechanism of action.
Biochemical assays are fundamental for determining the direct interaction of a compound with its target protein. For example, if a derivative is designed as a kinase inhibitor, enzyme kinetics studies can be performed to determine its inhibitory constant (Ki) and its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), can provide atomic-level details of the binding interaction between a compound and its target. A co-crystal structure of a this compound derivative bound to its target protein can reveal the precise orientation of the inhibitor and the specific amino acid residues involved in the interaction.
Cell-based assays are essential for understanding the effects of a compound in a more physiological context. For instance, if a compound is found to have anticancer activity, further studies can be conducted to determine if it induces apoptosis, causes cell cycle arrest, or inhibits signaling pathways known to be important for cancer cell proliferation.
The table below lists some of the key experimental techniques used for mechanistic studies and the information they can provide.
| Experimental Technique | Information Provided |
| Enzyme Kinetics | Determination of inhibitory constants (Ki) and mode of inhibition. |
| Isothermal Titration Calorimetry (ITC) | Measurement of the thermodynamic parameters of binding (enthalpy, entropy, and binding affinity). |
| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics (association and dissociation rates). |
| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex. |
| Western Blotting | Analysis of protein expression levels to determine the effect of the compound on specific signaling pathways. |
| Flow Cytometry | Analysis of cell cycle distribution and apoptosis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
